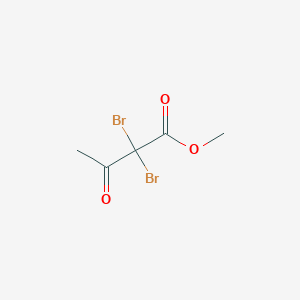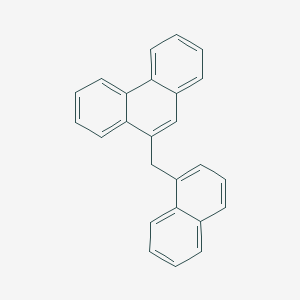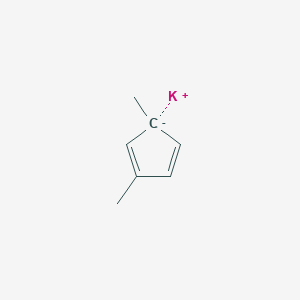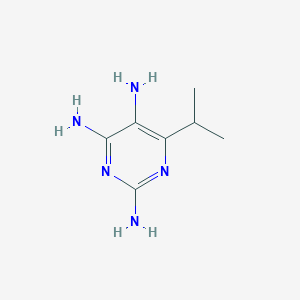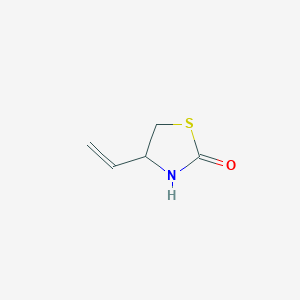
4-Benzylidenecyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Benzylidenecyclopent-2-en-1-one: is an organic compound that belongs to the class of cyclopentenones It is characterized by a benzylidene group attached to a cyclopent-2-en-1-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Benzylidenecyclopent-2-en-1-one can be synthesized through a crossed aldol condensation reaction. This involves the reaction of an aromatic aldehyde, such as benzaldehyde, with an aliphatic ketone, such as cyclopentanone, in the presence of a base catalyst. The reaction typically proceeds under mild conditions, often using ethanol as a solvent and thionyl chloride as a catalyst .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to achieve higher yields and purity, as well as implementing efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylidenecyclopent-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzylic position or the cyclopentenone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-Benzylidenecyclopent-2-en-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the synthesis of complex molecules and polymers.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Mechanism of Action
The mechanism of action of 4-Benzylidenecyclopent-2-en-1-one involves its interaction with various molecular targets. The compound can act as a photoinitiator, absorbing light and initiating polymerization reactions. This process involves the generation of reactive intermediates that propagate the polymerization chain reaction. The rigidity of the cyclopentenone ring enhances its stability and efficiency as a photoinitiator .
Comparison with Similar Compounds
Benzylideneacetone: Similar structure but with an acyclic ketone.
Cyclopentenone: Lacks the benzylidene group.
Chalcones: Similar structure but with different substituents on the aromatic ring.
Uniqueness: 4-Benzylidenecyclopent-2-en-1-one is unique due to the presence of both the benzylidene group and the cyclopentenone ring. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound in various applications .
Properties
CAS No. |
105122-33-6 |
|---|---|
Molecular Formula |
C12H10O |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-benzylidenecyclopent-2-en-1-one |
InChI |
InChI=1S/C12H10O/c13-12-7-6-11(9-12)8-10-4-2-1-3-5-10/h1-8H,9H2 |
InChI Key |
YPHNAPQTDPXQMB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=CC2=CC=CC=C2)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



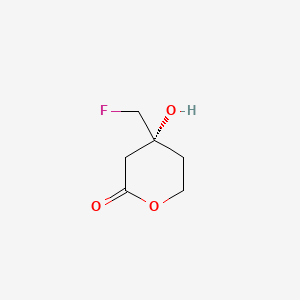

![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-5,6-dihydro-](/img/structure/B14331382.png)
![4-[2-(Methanesulfonyl)ethyl]benzene-1,2-diol](/img/structure/B14331396.png)
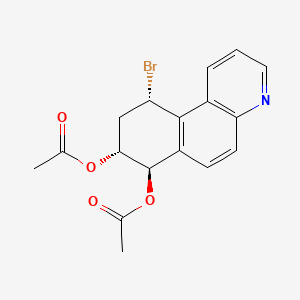
![1-{1-[2-(Octyloxy)phenyl]prop-1-en-1-yl}-1H-imidazole](/img/structure/B14331406.png)
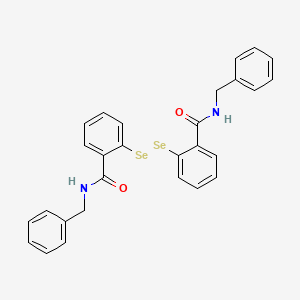
![N-Butyl-6-{[2-(1H-imidazol-5-yl)ethyl]amino}heptanamide](/img/structure/B14331409.png)
